

Oxidation prevention during erbium silicide formation

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Compound of Interest

Compound Name: *Erbium silicide*

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Technical Support Center: Erbium Silicide Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formation of **erbium silicide** (ErSi_x), with a specific focus on preventing oxidation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: High Sheet Resistance of the **Erbium Silicide** Film

- Question: After annealing, my **erbium silicide** film shows unexpectedly high sheet resistance. What could be the cause and how can I fix it?
- Answer: High sheet resistance in **erbium silicide** films is often a primary indicator of significant oxidation. Erbium readily reacts with oxygen, forming erbium oxide (Er_2O_3), which is an insulator.^[1] This can occur if the initial erbium layer is too thin and is consumed by oxidation, or if the annealing conditions are not optimal.^[1]
 - Troubleshooting Steps:

- **Verify Annealing Environment:** Ensure a high-purity inert annealing ambient, such as nitrogen (N₂) or argon (Ar). Residual oxygen in the annealing chamber is a common cause of oxidation.
- **Optimize Annealing Temperature:** While higher temperatures can promote grain growth and lower resistivity, they also increase the rate of oxidation, especially for thinner films. [1] For thin erbium films (e.g., 10 nm), annealing at temperatures in the range of 700-1000°C can lead to unstable and high sheet resistance due to oxidation.[1]
- **Employ a Capping Layer:** The most effective method to prevent oxidation is the use of a capping layer deposited in-situ on top of the erbium film before breaking vacuum. Titanium (Ti), Titanium Nitride (TiN), and Tungsten (W) are commonly used capping layers.[2] A Ti capping layer as thin as 10 nm has been shown to effectively protect the underlying erbium film from oxidation during ex-situ rapid thermal annealing (RTA).
- **Increase Initial Erbium Thickness:** If a capping layer is not used, a thicker initial erbium film can provide a larger budget for some surface oxidation without compromising the entire silicide layer.
- **Check Sputtering System Base Pressure:** A low base pressure in the sputtering chamber (e.g., < 3 x 10⁻⁷ Torr) is crucial to minimize oxygen incorporation into the erbium film during deposition.[3]

Issue 2: Poor Surface Morphology: Pits and Pyramidal Defects

- **Question:** My **erbium silicide** film exhibits significant surface defects like pits and pyramidal structures. What causes this and how can I achieve a smoother film?
- **Answer:** The formation of pits and pyramidal defects in **erbium silicide** films is a known issue. Pits are often attributed to localized depletion of silicon atoms during the reaction.[3] Pyramidal defects are thought to arise from the relief of compressive biaxial epitaxial stresses during the growth of the ErSi_x film, and their formation is not directly caused by oxidation.[3][4]
 - **Troubleshooting Steps:**

- **Substrate Cleaning:** Interfacial contamination is a primary cause of surface pitting.[4] Implementing a thorough substrate cleaning procedure before erbium deposition is critical.
- **Capping Layer:** Using a capping layer, such as TiN, can help suppress the formation of these defects.[3]
- **Amorphous Silicon Substrate:** The formation of pyramidal defects is linked to epitaxial strains, and they are absent when **erbium silicide** is formed on amorphous silicon substrates.[4]
- **Optimize Annealing Conditions:** While not the root cause, non-optimal annealing parameters can exacerbate defect formation.

Issue 3: High Contact Resistance in Fabricated Devices

- **Question:** I have fabricated a device with **erbium silicide** contacts, but the contact resistance is very high. What are the likely reasons and solutions?
- **Answer:** High contact resistance in devices with **erbium silicide** contacts can stem from several factors, with interfacial oxidation being a primary suspect. An insulating oxide layer at the silicide-silicon interface will significantly impede current flow.
 - **Troubleshooting Steps:**
 - **Prevent Interfacial Oxidation:** The use of a capping layer during silicidation is crucial to prevent the formation of an oxide layer at the contact interface.
 - **Ensure Complete Silicidation:** Incomplete reaction of the erbium film will result in a non-uniform silicide layer with poor electrical properties. Verify the formation of the desired ErSi_x phase using techniques like X-ray Diffraction (XRD). The transformation to **erbium silicide** is typically complete after annealing at 500°C.[2]
 - **Optimize Doping Levels:** The contact resistance is also dependent on the doping concentration of the silicon substrate.[5]

- Post-Silicidation Annealing: In some cases, a subsequent forming gas anneal after silicidation can help to improve the interface quality.

Frequently Asked Questions (FAQs)

- Q1: What is the primary challenge in forming high-quality **erbium silicide**?
 - A1: The primary challenge is the high reactivity of erbium with oxygen.^[1] This makes the process highly susceptible to oxidation, which can degrade the electrical and structural properties of the resulting silicide film.
- Q2: What are the most effective methods to prevent oxidation during **erbium silicide** formation?
 - A2: The most effective methods include:
 - In-situ processing in an ultra-high vacuum (UHV) environment: This minimizes exposure to oxygen during deposition and annealing.^[1]
 - Using a capping layer: Depositing a protective layer (e.g., Ti, TiN, W) on top of the erbium film before it is exposed to air.^[2]
 - Rapid Thermal Annealing (RTA): The short annealing times in RTA can help to minimize the extent of oxidation compared to conventional furnace annealing.
- Q3: What are typical annealing temperatures for **erbium silicide** formation?
 - A3: Erbium starts to react with silicon at temperatures around 300°C, and the **erbium silicide** phase (ErSi_{2-x}) is typically formed and stable at temperatures from 500°C up to 1000°C.^{[1][4]} However, the optimal temperature depends on factors like the film thickness and the use of a capping layer. For processes without a capping layer, higher temperatures can increase the risk of oxidation.^[1]
- Q4: How can I confirm that oxidation has occurred in my **erbium silicide** film?
 - A4: Several surface analysis techniques can be used to detect and characterize oxidation:

- X-ray Photoelectron Spectroscopy (XPS): XPS can identify the chemical states of erbium, silicon, and oxygen, allowing for the detection of erbium oxide (Er_2O_3) and silicon oxide (SiO_2).[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Auger Electron Spectroscopy (AES) Depth Profiling: AES can provide elemental composition as a function of depth, revealing the presence and thickness of an oxide layer on the surface or at the interface.
 - Electrical Measurements: A significant increase in sheet resistance is a strong indication of oxidation.[\[1\]](#)
- Q5: Can I use a capping layer other than Titanium (Ti)?
 - A5: Yes, other materials like Titanium Nitride (TiN), Tungsten (W), Tantalum (Ta), and Tantalum Nitride (TaN) have been investigated as capping layers for silicide formation.[\[9\]](#) The choice of capping layer can influence the silicidation process and the final properties of the film.

Data Presentation

Table 1: Experimental Parameters for **Erbium Silicide** Formation with and without a Capping Layer

Parameter	Without Capping Layer	With Ti Capping Layer	With TiN Capping Layer
Er Thickness	10 nm - 107 nm[1]	25 nm[2]	~20 nm[9]
Capping Layer Thickness	N/A	10 nm[4]	~20 nm[9]
Deposition Base Pressure	$< 3 \times 10^{-7}$ Torr[3]	High Vacuum[2]	-
Annealing Method	Rapid Thermal Annealing (RTA)[1]	Rapid Thermal Annealing (RTA)[2][4]	Rapid Thermal Annealing (RTA)
Annealing Temperature	300°C - 1000°C[1]	450°C - 600°C[4]	500°C - 800°C[3]
Annealing Ambient	High Purity N ₂ [1]	Forming Gas (N ₂ /H ₂) [4]	-
Resulting Phase	ErSi _{2-x} [1]	ErSi _{2-x} [4]	ErSi _{2-x} [9]

Table 2: Electrical Properties of **Erbium Silicide** under Different Annealing Conditions

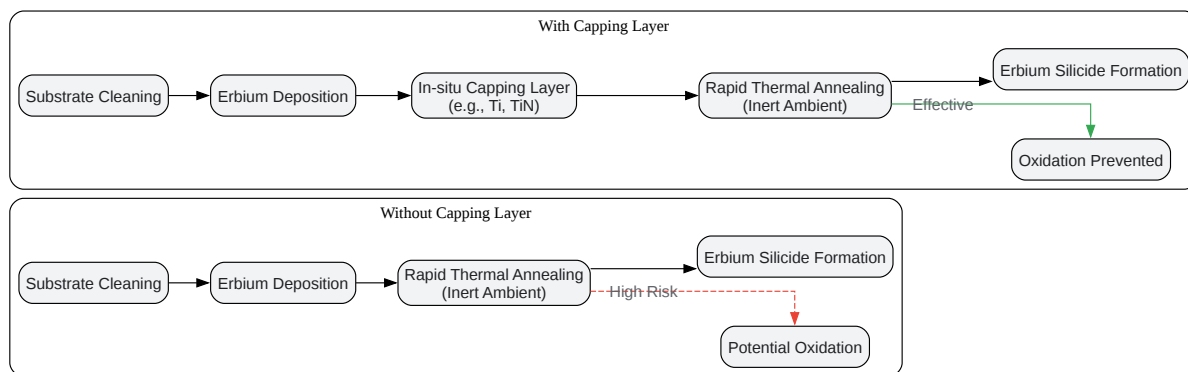
Annealing Temperature (°C)	Initial Er Thickness (nm)	Capping Layer	Sheet Resistance (Ω/sq)	Schottky Barrier Height (eV on n-Si)
500	107	None	~10	0.343 - 0.427[4]
700	10	None	Unstably high[1]	-
900	107	None	~8	0.343 - 0.427[4]
500	25	10 nm Ti	-	~0.28[4]
700	25	200 nm Ti	-	Lowest measured[2]

Experimental Protocols

Protocol 1: **Erbium Silicide** Formation using a Titanium Capping Layer and RTA

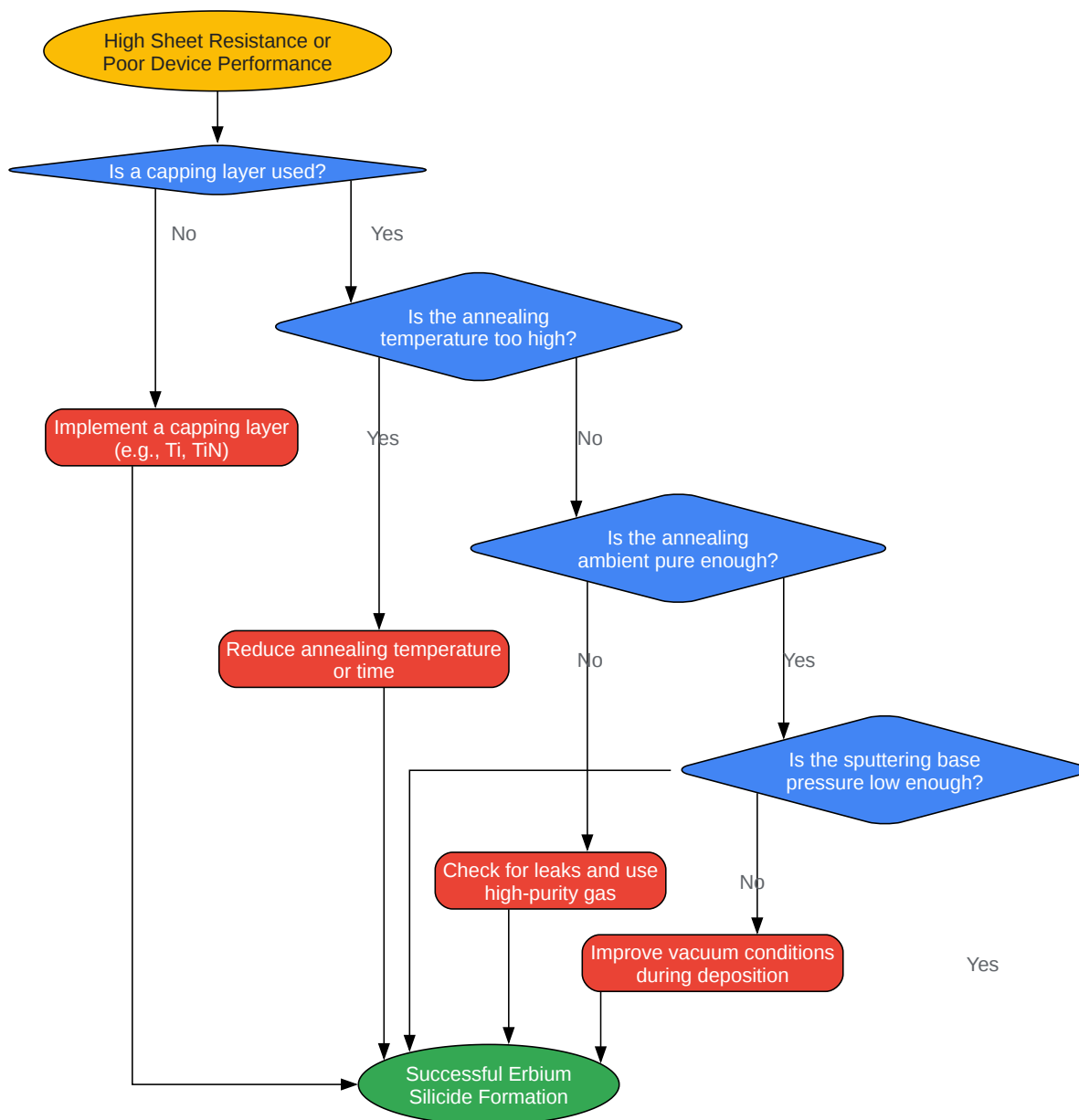
- Substrate Cleaning:
 - Perform a standard RCA clean of the Si(100) substrate.
 - Immediately before loading into the deposition chamber, perform a dilute HF dip to remove the native oxide.
- Film Deposition:
 - Load the cleaned substrate into a high-vacuum sputtering system with a base pressure below 5×10^{-7} Torr.
 - Deposit a 25 nm thick erbium (Er) film at room temperature.
 - Without breaking vacuum, deposit a 10 nm thick titanium (Ti) capping layer on top of the erbium film.
- Rapid Thermal Annealing (RTA):
 - Transfer the capped sample to an RTA chamber.
 - Anneal in a forming gas (e.g., 95% N₂ / 5% H₂) ambient.
 - Ramp the temperature to 500°C and hold for 30-60 seconds.
 - Allow the sample to cool down in the inert ambient.
- Characterization:
 - Perform four-point probe measurements to determine the sheet resistance.
 - Use XRD to confirm the formation of the ErSi_{2-x} phase.
 - Analyze the surface morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
 - Use XPS or AES depth profiling to confirm the absence of significant oxidation.

Visualizations



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Caption: Experimental workflows for **erbium silicide** formation.



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Caption: Troubleshooting logic for oxidation issues.

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